molecular formula C17H23NO4S B2607245 2-(3-methoxyphenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 1705781-66-3

2-(3-methoxyphenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone

Cat. No. B2607245
M. Wt: 337.43
InChI Key: GTHCKBXJUOSORH-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a useful research compound. Its molecular formula is C17H23NO4S and its molecular weight is 337.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Highly Functionalized Azabicyclo[3.2.1]octane Moieties

Rumbo et al. (1996) explored the transformation of 3-hydroxy-4-pyrones into 4-methoxy-3-oxidopyridinium ylides, which further undergo cycloaddition to electron-deficient alkenes, facilitating the synthesis of highly functionalized azabicyclo[3.2.1]octane moieties. These frameworks are crucial for the divergent conversion into a variety of natural and non-natural tropane alkaloids, showcasing the compound's role in creating structurally complex and biologically relevant molecules (Rumbo, Mouriño, Castedo, & Mascareñas, 1996).

Atom-Transfer Radical Cyclizations

Flynn et al. (1992) demonstrated the use of methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate in atom-transfer radical cyclizations, offering a pathway to substituted 3-azabicyclo-[3.3.0]octanes. This methodology underscores the utility of the compound in constructing cyclic structures through radical cyclization, a critical step in synthesizing complex organic molecules with potential therapeutic applications (Flynn, Zabrowski, & Nosal, 1992).

Synthesis of Substituted Azetidinones

Jagannadham et al. (2019) focused on the design of 2-azetidinones scaffolds, leveraging the sulfonyl rings and their derivatives for enhancing biological and pharmacological potencies. The synthesis of complex derivatives involving 2-(3-methoxyphenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone exemplifies its application in medicinal chemistry for generating new therapeutic agents (Jagannadham, Vivekananda Reddy, Ramadevi, & Prasanna, 2019).

Discovery of Novel Antagonists

The compound's relevance extends to the discovery and development of novel antagonists for targeting specific receptors. Snider et al. (1991) elucidated the potent nonpeptide antagonist properties of related structures against the substance P (NK1) receptor, indicating the compound's potential in drug discovery for treating diseases associated with this receptor (Snider, Constantine, Lowe, Longo, Lebel, Woody, Drozda, Desai, Vinick, & Spencer, 1991).

properties

IUPAC Name

2-(3-methoxyphenyl)-1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4S/c1-22-15-5-3-4-12(8-15)9-17(19)18-13-6-7-14(18)11-16(10-13)23(2,20)21/h3-5,8,13-14,16H,6-7,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHCKBXJUOSORH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)N2C3CCC2CC(C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methoxyphenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone

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